6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
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Overview
Description
6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a complex organic compound that features a cyano group, a pyridine ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the cyano group at the 6-position.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoroethyl iodide.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The cyano group and pyridine ring can also participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-cyano-N-(pyridin-4-yl)pyridine-3-sulfonamide: Lacks the trifluoroethyl group, which may affect its chemical properties and biological activity.
N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide: Lacks the cyano group, which may influence its reactivity and applications.
Uniqueness
The presence of both the cyano group and the trifluoroethyl group in 6-cyano-N-(pyridin-4-yl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide makes it unique. The cyano group provides a site for further chemical modifications, while the trifluoroethyl group enhances the compound’s stability and bioavailability. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
6-cyano-N-pyridin-4-yl-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2S/c14-13(15,16)9-20(11-3-5-18-6-4-11)23(21,22)12-2-1-10(7-17)19-8-12/h1-6,8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRERNJBXWUHTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N(CC(F)(F)F)C2=CC=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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